molecular formula C20H20N2O2 B2775504 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide CAS No. 862831-69-4

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B2775504
CAS No.: 862831-69-4
M. Wt: 320.392
InChI Key: DZKUILLTBJMCDJ-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide (CAS Number: 862831-69-4 ) is a high-purity chemical compound offered for research and development purposes. This specialty chemical, with the molecular formula C₂₀H₂₀N₂O₂ and a molecular weight of 320.385 g/mol, belongs to a class of synthetic indole derivatives . The compound's structure features a 1,2-dimethylindole moiety linked to a 3,5-dimethylaniline ring via a 2-oxoacetamide bridge, as represented by the SMILES notation: Cc1cc(cc(c1)C)NC(=O)C(=O)c1c2ccccc2n(c1C)C . This specific structural motif is of significant interest in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel small-molecule probes . The product is available for research use only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can procure this compound in multiple quantities, with availability ranging from 1mg to 100mg, to suit various experimental needs .

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-9-13(2)11-15(10-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-16(17)18/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKUILLTBJMCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The 1,2-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 3,5-dimethylphenyl acetic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electron Effects

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

A key analog is the N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (), which shares the 3,5-dimethylphenyl substituent. This compound exhibited potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM), attributed to the electron-withdrawing nature of the hydroxynaphthalene core and the meta-substituted methyl groups enhancing lipophilicity .

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)

F12016 () differs from the target compound by substituting the 3,5-dimethylphenyl group with a 2-acetylphenyl moiety.

Crystallographic and Physicochemical Properties

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

highlights that meta-substituted trichloro-acetamides with 3,5-dimethylphenyl groups exhibit unique crystal packing due to steric and electronic effects. The target compound’s dimethylindole-oxoacetamide structure may confer distinct solubility and stability profiles compared to trichloro-acetamide analogs, which prioritize halogen bonding and planar geometry .

D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)

D-24851 () shares the indol-3-yl-glyoxylamide backbone but incorporates a pyridinyl and chlorobenzyl group. It exhibits potent microtubule inhibition and antitumor activity without neurotoxicity, unlike paclitaxel or vincristine. The target compound’s dimethyl groups may reduce cytotoxicity compared to D-24851’s chloro-substituted aromatic system, though both leverage indole’s planar structure for target binding .

N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides

Compounds in with fluorine or methyl meta-substituents showed PET inhibition at IC50 ~10 µM, comparable to the target compound’s hypothetical activity.

Structure-Activity Relationships (SAR)

  • Lipophilicity : The 3,5-dimethylphenyl group increases lipophilicity, enhancing membrane penetration in PET inhibitors () and microtubule-targeting agents ().
  • Substituent Position : Meta-substitution optimizes steric compatibility with biological targets (e.g., photosystem II or tubulin), whereas para-substitution may reduce activity .
  • Electron Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance PET inhibition, while electron-donating methyl groups (as in the target compound) may favor alternative mechanisms like microtubule disruption .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of substituted acetamides which have been investigated for their pharmacological properties, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features an indole ring system, which is known for its diverse biological activities, and a dimethylphenyl substituent that may enhance its interaction with biological targets.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the potential of acetamide derivatives, including this compound, as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the pathophysiology of Alzheimer’s disease.

Key Findings:

  • Compounds similar to this compound have shown promising BChE inhibition with IC50 values ranging from 3.94 µM to 19.60 µM .
  • The mechanism of action involves binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, which was confirmed through molecular docking studies .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the indole and phenyl rings can significantly affect the inhibitory potency against BChE. For instance:

  • The introduction of various substituents on the phenyl ring enhances binding affinity and selectivity towards BChE.
CompoundIC50 (µM)Remarks
8c 3.94Most potent inhibitor
8d 19.60Moderate activity

Study on Indole Derivatives

A study focused on a series of indole derivatives synthesized from acetamide precursors demonstrated that compounds with specific substitutions exhibited enhanced neuroprotective effects and improved cognitive function in animal models .

Experimental Design:

  • In vitro assays were conducted to evaluate the inhibition of BChE.
  • In vivo studies assessed cognitive improvement in rodents treated with these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related acetamides often involves multi-step pathways. For example, acetylation of intermediates using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base (58% yield after purification via silica chromatography) is a common approach . Reaction conditions such as temperature (e.g., 35°C in DMF for 8 hours) and stoichiometric ratios (e.g., equimolar reagents with NaH as a base) significantly impact yield and purity . Solvent choice (e.g., CH₂Cl₂ for acylation vs. DMF for nucleophilic substitutions) must align with reagent compatibility to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. For example, ¹H NMR signals for indole protons typically appear at δ 7.16–7.69 ppm, while methyl groups on aromatic rings resonate near δ 1.21–2.14 ppm . Contradictions in spectral data (e.g., unexpected splitting or integration) can arise from impurities or tautomerism. Cross-validation with High-Resolution MS (HRMS) and recrystallization in solvents like ethyl acetate improves confidence .

Q. What are the key reaction mechanisms involved in modifying the indole or acetamide moieties of this compound?

Methodological Answer: The indole ring undergoes electrophilic substitution (e.g., formylation at the 3-position using acetic acid and sodium acetate under reflux) , while the acetamide group participates in nucleophilic acyl substitutions. For example, sulfanyl acetamide derivatives form via thiol-displacement reactions using NaH in DMF . Mechanistic studies should monitor intermediates via Thin-Layer Chromatography (TLC) and optimize pH to prevent hydrolysis of sensitive groups .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis of this compound, particularly for scaling under resource constraints?

Methodological Answer: Design of Experiments (DoE) reduces trial-and-error by identifying critical variables (e.g., temperature, solvent volume, catalyst loading). For example, a factorial design can test interactions between reaction time (3–24 hours) and base concentration (1–3 eq. Na₂CO₃) to maximize yield . Response Surface Methodology (RSM) further refines conditions for scalability, balancing cost and efficiency . Computational tools like ICReDD’s reaction path search methods, which integrate quantum calculations and experimental data, accelerate optimization .

Q. How can researchers resolve contradictions in biological activity data across studies, such as inconsistent IC₅₀ values in enzyme inhibition assays?

Methodological Answer: Discrepancies may stem from assay conditions (e.g., buffer pH affecting compound solubility) or target specificity. To address this:

  • Standardize protocols (e.g., fixed DMSO concentrations ≤1% v/v).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy vs. methyl groups on the phenyl ring) .
  • Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) with homology-modeled targets can predict binding poses. Focus on key interactions:

  • Indole’s π-π stacking with aromatic residues.
  • Acetamide’s hydrogen bonding to active-site aspartate/glutamate .
  • Free Energy Perturbation (FEP) simulations quantify substituent effects (e.g., dimethyl groups enhancing hydrophobic interactions) . Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How can multi-step synthetic routes be designed to incorporate isotopic labeling (e.g., ¹³C or ²H) for metabolic tracing studies?

Methodological Answer: Isotopic labeling requires early planning to introduce labels at stable positions (e.g., ¹³C at the acetamide carbonyl). Strategies include:

  • Using labeled precursors (e.g., ¹³C-acetyl chloride in the acylation step) .
  • Protecting groups to prevent label loss (e.g., tert-butoxycarbonyl for amines during indole functionalization) .
  • Confirm label retention via MS isotopic patterns and ¹³C NMR .

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